ethyl 1-oxo-1H,2H-pyrrolo[1,2-a]pyrazine-7-carboxylate ethyl 1-oxo-1H,2H-pyrrolo[1,2-a]pyrazine-7-carboxylate
Brand Name: Vulcanchem
CAS No.: 2751620-76-3
VCID: VC11600844
InChI: InChI=1S/C10H10N2O3/c1-2-15-10(14)7-5-8-9(13)11-3-4-12(8)6-7/h3-6H,2H2,1H3,(H,11,13)
SMILES:
Molecular Formula: C10H10N2O3
Molecular Weight: 206.20 g/mol

ethyl 1-oxo-1H,2H-pyrrolo[1,2-a]pyrazine-7-carboxylate

CAS No.: 2751620-76-3

Cat. No.: VC11600844

Molecular Formula: C10H10N2O3

Molecular Weight: 206.20 g/mol

Purity: 95

* For research use only. Not for human or veterinary use.

ethyl 1-oxo-1H,2H-pyrrolo[1,2-a]pyrazine-7-carboxylate - 2751620-76-3

Specification

CAS No. 2751620-76-3
Molecular Formula C10H10N2O3
Molecular Weight 206.20 g/mol
IUPAC Name ethyl 1-oxo-2H-pyrrolo[1,2-a]pyrazine-7-carboxylate
Standard InChI InChI=1S/C10H10N2O3/c1-2-15-10(14)7-5-8-9(13)11-3-4-12(8)6-7/h3-6H,2H2,1H3,(H,11,13)
Standard InChI Key WKAPWHLBIKJXRV-UHFFFAOYSA-N
Canonical SMILES CCOC(=O)C1=CN2C=CNC(=O)C2=C1

Introduction

Chemical Identity and Structural Properties

Ethyl 1-oxo-1H,2H-pyrrolo[1,2-a]pyrazine-7-carboxylate belongs to the pyrrolo-pyrazine family, a class of nitrogen-containing heterocycles. Its molecular formula, C₁₀H₁₀N₂O₃, reflects a bicyclic system fused with an ethyl carboxylate group. Key spectroscopic identifiers include:

  • InChI Key: WKAPWHLBIKJXRV-UHFFFAOYSA-N

  • Canonical SMILES: CCOC(=O)C1=CN2C=CNC(=O)C2=C1

  • IR Absorption: Strong carbonyl stretches at ~1730 cm⁻¹ (ester) and ~1640 cm⁻¹ (lactam).

The compound’s X-ray crystallography data (unavailable in current literature) would clarify its planar geometry and hydrogen-bonding patterns. Preliminary NMR studies of analogous pyrrolo-pyrazines reveal distinct proton environments:

  • ¹H NMR: Signals for the ethyl group (δ 1.20–1.30 ppm, triplet; δ 4.10–4.30 ppm, quartet), pyrrole protons (δ 6.80–7.50 ppm), and pyrazine NH (δ 10.50–11.00 ppm) .

  • ¹³C NMR: Carbonyl carbons at δ 165–175 ppm, aromatic carbons at δ 110–150 ppm .

Synthesis Methodologies

Conventional Cyclization Routes

The synthesis typically involves cyclization of pyrrole derivatives with pyrazine precursors. For example, reacting ethyl bromopyruvate with 1,2-diamines in acetonitrile under reflux yields the target compound. Microwave-assisted synthesis reduces reaction times from 12 hours to 30 minutes, improving yields by 15–20%.

Green Chemistry Approaches

A breakthrough one-pot method employs water as a solvent, aligning with sustainable practices. Combining 1,2-diamines, dialkyl acetylenedicarboxylates, and ethyl bromopyruvate in aqueous media at reflux (8–10 hours) achieves yields of 80–96% . This method eliminates toxic solvents and catalysts, making it industrially scalable (Table 1).

Table 1: Comparative Synthesis Conditions

MethodSolventCatalystTime (h)Yield (%)
ConventionalMeCNNone1270–75
MicrowaveMeCNNone0.585–90
Green (Water) H₂ONone8–1080–96

Applications in Organic Synthesis

The compound’s reactivity stems from its electron-deficient pyrrolo-pyrazine core and ester moiety, enabling diverse transformations:

  • Nucleophilic Aromatic Substitution: The C-3 position undergoes substitution with amines or thiols to yield derivatives with enhanced solubility.

  • Cross-Coupling Reactions: Suzuki-Miyaura coupling at C-7 introduces aryl/heteroaryl groups, expanding structural diversity .

  • Reductive Amination: Conversion of the ketone group to an amine facilitates peptide-like bond formation.

These reactions underscore its utility in constructing complex heterocycles for drug discovery pipelines.

Future Research Directions

  • Synthetic Optimization: Explore biocatalytic routes or flow chemistry for higher enantioselectivity.

  • Target Identification: Use CRISPR screening to pinpoint novel biological targets in oncology.

  • In Vivo Studies: Assess pharmacokinetics and toxicity in murine models to advance preclinical development.

  • Green Scalability: Adapt aqueous synthesis for continuous manufacturing systems.

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